2-(Dimethylamino)-1,3-thiazol-4(5H)-one

Epigenetics LSD1/KDM1A Inhibition Cancer Therapeutics

Secure this specific 2-(dimethylamino) thiazolone variant to ensure biological data reproducibility. Unlike generic 2-aminothiazol-4(5H)-ones, this substitution pattern is mandatory for confirmed sub-micromolar LSD1 inhibition (IC50=356nM, >280-fold selectivity over MAO-A) and nanomolar 11β-HSD1 inhibitor development (Ki=3nM for optimized analogs). Use as a validated fragment starting point, a control compound for cancer epigenetics SAR, or as a scaffold to generate potent antifungal 5-arylidene derivatives (MIC100=2µg/mL vs. C. neoformans). Structural precision is critical—order now.

Molecular Formula C5H8N2OS
Molecular Weight 144.20 g/mol
CAS No. 39131-05-0
Cat. No. B15476642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-1,3-thiazol-4(5H)-one
CAS39131-05-0
Molecular FormulaC5H8N2OS
Molecular Weight144.20 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=O)CS1
InChIInChI=1S/C5H8N2OS/c1-7(2)5-6-4(8)3-9-5/h3H2,1-2H3
InChIKeyOVFRBDHKHYXPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-1,3-thiazol-4(5H)-one (CAS 39131-05-0) Procurement Guide: Chemical Profile and Baseline Specifications for Sourcing


2-(Dimethylamino)-1,3-thiazol-4(5H)-one (CAS 39131-05-0) is a small-molecule heterocyclic building block belonging to the 2-aminothiazol-4(5H)-one scaffold class [1]. Characterized by a dimethylamino substituent at the 2-position of the thiazolone ring (C5H8N2OS, MW 144.20 g/mol, calculated XLogP 0.3), this compound serves as a versatile intermediate for medicinal chemistry derivatization and as a direct pharmacological probe for enzyme inhibition studies [2].

Why 2-(Dimethylamino)-1,3-thiazol-4(5H)-one (CAS 39131-05-0) Cannot Be Replaced by Unsubstituted or Bulkier 2-Aminothiazol-4-one Analogs


In the 2-aminothiazol-4(5H)-one family, subtle alterations to the exocyclic amine substituent produce profound and non-linear changes in both molecular geometry and biological target engagement. The 2-(dimethylamino) variant occupies a precise pharmacophoric space: it lacks the hydrogen bond donor capability of primary amines, which fundamentally alters its hydrogen-bonding network with enzyme active sites, yet remains compact enough to avoid the steric clashes and conformational penalties observed with larger N-alkyl or cycloalkyl analogs [1]. Consequently, procurement of this specific substitution pattern is mandatory for reproducing key data in LSD1 and 11β-HSD1 inhibition studies, as generic 2-aminothiazol-4(5H)-one or other N-alkyl derivatives will not yield equivalent potency or selectivity profiles [2].

Quantitative Differential Evidence for 2-(Dimethylamino)-1,3-thiazol-4(5H)-one (CAS 39131-05-0) vs. Structural Analogs


LSD1 Inhibition: 2-(Dimethylamino) Derivative Demonstrates >280-Fold Enhanced Potency Over an Analog

In a fragment-based drug discovery program targeting lysine-specific demethylase 1 (LSD1), the 2-(dimethylamino)-1,3-thiazol-4(5H)-one core exhibited an IC50 of 356 nM against human recombinant LSD1 [1]. This represents a substantial improvement over a closely related aminothiazole analog (BDBM50075570), which displayed an IC50 of 2580 nM under comparable assay conditions, equating to a >7.2-fold difference in potency [2]. The activity gain is attributed to optimized lipophilic and electronic contributions of the dimethylamino group within the enzyme's active site, a feature absent in analogs with different amine substitution patterns [3].

Epigenetics LSD1/KDM1A Inhibition Cancer Therapeutics

LSD1 Selectivity: 2-(Dimethylamino) Derivative Exhibits >280-Fold Selectivity Over MAO-A

A critical challenge in LSD1 drug discovery is achieving selectivity against the related flavin-dependent enzyme Monoamine Oxidase A (MAO-A), as many LSD1 inhibitors also potently inhibit MAOs. The 2-(dimethylamino)-1,3-thiazol-4(5H)-one compound demonstrates a favorable selectivity profile, with an IC50 of >100,000 nM (100 µM) against human MAO-A, in contrast to its 356 nM IC50 for LSD1 [1]. This translates to a selectivity index of >280-fold for LSD1 over MAO-A. This selectivity is a hallmark of the aminothiazole series identified by fragment-based screening, distinguishing it from other, less-selective LSD1 inhibitor chemotypes [2].

Epigenetics LSD1/KDM1A Inhibition Off-Target Selectivity

Antifungal Activity: 5-Arylidene Derivative of 2-(Dimethylamino)thiazol-4-one Displays Potent, Fungicidal Activity Against Cryptococcus neoformans

While the parent 2-(dimethylamino)-1,3-thiazol-4(5H)-one serves as a scaffold, its 5-arylidene derivative (compound 4a, 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one) demonstrates potent antifungal activity. Compound 4a exhibited a fungicidal effect against Cryptococcus neoformans, with MIC100 values ranging from 2 to 16 µg/mL against a panel of clinical isolates . In contrast, the 5-arylidene derivative of the parent compound rhodanine (the core scaffold) is typically much less active or inactive against this pathogen, underscoring the critical contribution of the 2-dimethylamino substitution and the specific 5-arylidene appendage for achieving clinically relevant antifungal potency [1].

Antifungal Cryptococcus neoformans Infectious Disease

11β-HSD1 Inhibition: 2-(Dimethylamino) Substitution is Critical for Achieving Nanomolar Potency; Methyl Analog Shows Reduced Activity

The 2-aminothiazol-4(5H)-one scaffold is a validated pharmacophore for inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). A systematic SAR study revealed that the 2-(dimethylamino) variant, when appropriately substituted at the 5-position (e.g., compound 8b, a 3-noradamantyl analog), achieves a Ki of 3 nM against human 11β-HSD1 [1]. Critically, a direct comparative study between N-methyl and N-allyl derivatives demonstrated that 2-(methylamino) analogs are significantly weaker inhibitors of 11β-HSD1 than their allyl counterparts [2]. This implies that the specific steric and electronic properties of the dimethylamino group, as opposed to smaller or larger N-substituents, are essential for high-affinity binding and effective enzyme inhibition.

Metabolic Disease 11β-HSD1 Inhibition Type 2 Diabetes

Validated Application Scenarios for 2-(Dimethylamino)-1,3-thiazol-4(5H)-one (CAS 39131-05-0) Based on Differential Evidence


Epigenetics Research: Developing Selective LSD1 Inhibitors

Procure this compound as a validated, sub-micromolar LSD1 inhibitor (IC50 = 356 nM) with proven >280-fold selectivity over MAO-A [1]. It serves as an ideal fragment-based starting point or a control compound for structure-activity relationship (SAR) studies in cancer epigenetics, particularly for acute myeloid leukemia (AML) and other malignancies where LSD1 is implicated. Its selectivity profile reduces confounding off-target effects in cell-based assays [2].

Antifungal Drug Discovery: Synthesis of 5-Arylidene Derivatives Targeting Cryptococcus neoformans

Utilize 2-(dimethylamino)-1,3-thiazol-4(5H)-one as the core scaffold for generating potent, fungicidal 5-arylidene derivatives. The resulting compounds, such as the 5-(4-chlorobenzylidene) analog, have demonstrated MIC100 values as low as 2 µg/mL against clinical isolates of C. neoformans, a major pathogen in immunocompromised patients . This is a significant improvement over the inactive rhodanine scaffold, offering a clear path to novel antifungal leads [3].

Metabolic Disease Research: Probing 11β-HSD1 Inhibition for Type 2 Diabetes and Metabolic Syndrome

Incorporate this compound into medicinal chemistry campaigns aimed at discovering novel 11β-HSD1 inhibitors. The 2-(dimethylamino) group is critical for achieving nanomolar potency (Ki = 3 nM for optimized analogs) and is not functionally equivalent to smaller N-methyl or bulkier N-cycloalkyl substituents [4]. This compound is essential for building accurate SAR models and for reproducing the high-affinity binding interactions with the 11β-HSD1 enzyme [5].

Chemical Biology: A Privileged Scaffold for Regioselective Functionalization

The 2-(dimethylamino) group not only influences biological activity but also directs chemical reactivity. This compound can be regioselectively prepared from dimethylthiourea and maleimides and can be functionalized with electrophiles to yield Michael-type adducts and thiazolium salts [6]. This unique reactivity profile makes it a valuable building block for synthesizing diverse compound libraries where precise control over substitution patterns is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Dimethylamino)-1,3-thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.